molecular formula C8H9NO3 B14346717 N-(2,3-Dihydroxyphenyl)acetamide CAS No. 93525-21-4

N-(2,3-Dihydroxyphenyl)acetamide

Cat. No.: B14346717
CAS No.: 93525-21-4
M. Wt: 167.16 g/mol
InChI Key: KSBUQEFHSPPNDB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxyphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with hydroxyl groups at the 2- and 3-positions, linked to an acetamide moiety. Its structure (C₈H₉NO₃) includes a polar catechol group (adjacent hydroxyls), which enhances hydrogen-bonding capacity and influences solubility, reactivity, and biological interactions.

Properties

CAS No.

93525-21-4

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-(2,3-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H9NO3/c1-5(10)9-6-3-2-4-7(11)8(6)12/h2-4,11-12H,1H3,(H,9,10)

InChI Key

KSBUQEFHSPPNDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxyphenyl)acetamide typically involves the acetylation of 2,3-dihydroxyaniline. The reaction is carried out by reacting 2,3-dihydroxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the acetamide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,3-Dihydroxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Hydroxyl Groups

The position of hydroxyl groups on the phenyl ring significantly alters chemical behavior. Key comparisons include:

Compound Hydroxyl Positions Key Properties/Observations References
N-(3,4-Dihydroxyphenyl)acetamide 3,4 Mutagenic by-product of acetaminophen degradation; higher reactivity at 3,4 sites predicted by Fukui function .
N-(2,4-Dihydroxyphenyl)acetamide 2,4 Not explicitly discussed, but inferred to have distinct hydrogen-bonding patterns compared to 2,3-isomer .
N-(2,5-Dihydroxyphenyl)acetamide 2,5 Likely reduced steric hindrance compared to 2,3-isomer; no direct toxicity data .

Key Insight: The 2,3-dihydroxy configuration in the target compound may confer unique stability and reactivity, as adjacent hydroxyls facilitate intramolecular hydrogen bonding or chelation, differing from non-adjacent isomers .

Substituent Effects: Hydroxyl vs. Other Functional Groups

Replacing hydroxyl groups with alternative substituents modifies physicochemical and biological properties:

Compound Substituents Key Properties/Observations References
N-(2,3-Dimethylphenyl)acetamide 2,3-methyl Increased hydrophobicity; reduced hydrogen-bonding capacity compared to hydroxylated analogs .
2-Cyano-N-(2,6-dimethylphenyl)acetamide Cyano + 2,6-methyl Higher electrophilicity due to cyano group; acute toxicity noted (LC₅₀ data unspecified) .
N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide Trifluoromethyl + 2,3-methyl Enhanced metabolic stability and lipophilicity from fluorine atoms; potential pharmaceutical applications .
N-(2,3-Dichlorophenyl)acetamide derivatives Chloro substituents Improved coordination abilities in crystal structures; used as ligands in material science .

Physical and Spectral Properties

Compound Melting Point (K) Spectral Features (IR/NMR) References
N-(2,3-Dihydroxyphenyl)acetamide Not reported Expected O–H stretches (~3200 cm⁻¹), amide I/II bands (~1650 cm⁻¹)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 489–491 N–H⋯N hydrogen bonds (R₂²(8) motif); C=O stretch at ~1680 cm⁻¹ .
N-(3,4-Dihydroxyphenyl)acetamide Not reported Mutagenicity linked to quinone formation via oxidation .

Key Insight : The absence of direct melting point data for this compound highlights a research gap. However, hydrogen-bonding networks in hydroxylated analogs suggest higher melting points compared to methylated derivatives .

Reactivity and Stability

  • Oxidative Degradation: The 2,3-dihydroxy structure may undergo oxidation to form reactive quinones, similar to N-(3,4-Dihydroxyphenyl)acetamide, which is mutagenic via this pathway .
  • Hydrogen Bonding : Adjacent hydroxyls in the 2,3-isomer likely stabilize crystal structures through intermolecular interactions, as seen in related acetanilides .
  • Hydrolysis : Amide bonds in acetamide derivatives are generally resistant to hydrolysis unless activated by electron-withdrawing groups (e.g., trifluoro) .

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